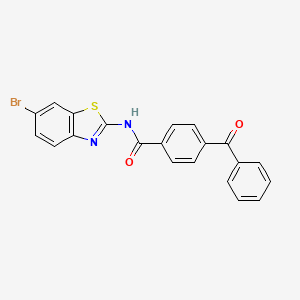

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNPAVURISJYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by bromination. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . The process can be summarized as follows:

Condensation: 2-aminobenzenethiol reacts with benzoyl chloride in the presence of a base to form the benzothiazole ring.

Bromination: The resulting compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the bromine atom may enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Core Substituent Variations

The following table summarizes key structural analogs and their substituents:

| Compound Name | Benzothiazole Substituent | Benzamide Substituent | Molecular Formula | Key Features |

|---|---|---|---|---|

| 4-Benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide | 6-Bromo | 4-Benzoyl | C₂₁H₁₃BrN₂O₂S | Bromo (electron-withdrawing), benzoyl |

| 4-Benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | 6-Nitro | 4-Benzoyl | C₂₁H₁₃N₃O₄S | Nitro (strong electron-withdrawing) |

| 4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | 6-Methyl | 4-Bromo | C₂₁H₁₅BrN₂OS | Methyl (electron-donating), bromo |

| 4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | 6-Methyl | 4-Chloro, 2-Nitro | C₁₅H₁₀ClN₃O₃S | Chloro, nitro (dual electronic effects) |

| 4-Methoxy-N-(6-methoxybenzothiazol-2-yl)benzamide | 6-Methoxy | 4-Methoxy | C₁₆H₁₄N₂O₃S | Methoxy (electron-donating, polar) |

Key Observations :

- For instance, the nitro analog (C₂₁H₁₃N₃O₄S) may exhibit stronger hydrogen-bonding interactions due to its polar nitro group .

- Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and may improve membrane permeability. The methoxy derivative (C₁₆H₁₄N₂O₃S) likely has higher solubility in polar solvents compared to bromo/nitro analogs .

- Dual substitutions (e.g., chloro + nitro in C₁₅H₁₀ClN₃O₃S) introduce steric and electronic complexity, which could modulate selectivity in biological systems .

Physicochemical Properties

- Crystallography and Stability : The SHELX system () and ORTEP-3 () are widely used for crystallographic analysis of such compounds. Hydrogen-bonding patterns () in analogs like 4-bromo-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide (C₂₁H₁₅BrN₂OS) could stabilize crystal lattices, influencing melting points and solubility .

- Solubility : Methoxy and nitro groups may enhance aqueous solubility compared to bromo or benzoyl substituents due to increased polarity .

Biological Activity

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structural features, including the brominated benzothiazole moiety and the benzamide linkage, suggest potential for significant biological activity. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzothiazole ring substituted with a bromine atom at the 6-position, which is known to enhance the biological activity through increased binding affinity to target proteins.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The bromine atom enhances binding affinity through halogen bonding, while the benzothiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. This inhibition may lead to modulation of cellular pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance:

- In vitro studies demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in cell survival pathways.

- Case Study : A study evaluating a series of benzothiazole derivatives found that those with brominated structures exhibited enhanced cytotoxicity against cancer cells compared to their non-brominated counterparts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : Similar benzothiazole derivatives have shown significant antibacterial and antifungal activities, suggesting that this compound may also possess these properties .

- Mechanism : The antimicrobial action is thought to arise from the disruption of microbial cell membranes or inhibition of critical metabolic pathways within the pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminobenzothiazole | Simple benzothiazole core | Moderate anticancer activity |

| N-(6-Bromobenzo[d]thiazol-2-yl)acetamide | Brominated core linked to acetamide | Antimicrobial properties |

| N-(4-Fluoro-benzo[d]thiazol-2-yl)-4-[((4-methylpiperidin)-1-sulfonyl)benzamide] | Fluorinated instead of brominated | Enhanced metabolic stability |

This table highlights how structural variations affect biological activities, emphasizing the potential advantages of bromination in enhancing pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.